1-(Pentafluoroethyl)-4-fluoro-3-methyl-benzene

Description

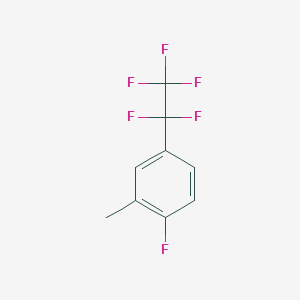

1-(Pentafluoroethyl)-4-fluoro-3-methyl-benzene is a fluorinated aromatic compound characterized by a benzene ring substituted with a pentafluoroethyl (-C₂F₅) group at position 1, a fluorine atom at position 4, and a methyl (-CH₃) group at position 3. This compound is notable for its high fluorine content, which imparts unique physicochemical properties such as enhanced hydrophobicity, thermal stability, and resistance to metabolic degradation . However, its commercial availability is currently listed as "discontinued" across multiple quantities, as reported by CymitQuimica .

Properties

IUPAC Name |

1-fluoro-2-methyl-4-(1,1,2,2,2-pentafluoroethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6/c1-5-4-6(2-3-7(5)10)8(11,12)9(13,14)15/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FACWREQVTVNUJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C(F)(F)F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pentafluoroethyl)-4-fluoro-3-methyl-benzene typically involves the introduction of the pentafluoroethyl group into a pre-existing aromatic system. One common method is the reaction of pentafluoroethyl iodide with an aromatic compound under radical conditions. This process often requires the use of a radical initiator, such as azobisisobutyronitrile (AIBN), and is conducted at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of microreactors and micro mixers allows for efficient mixing and reaction of the pentafluoroethyl iodide with the aromatic substrate, resulting in high-quality product formation .

Chemical Reactions Analysis

Types of Reactions: 1-(Pentafluoroethyl)-4-fluoro-3-methyl-benzene can undergo various chemical reactions, including:

Substitution Reactions: The fluoro and methyl groups on the benzene ring can be substituted with other functional groups under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction Reactions: Reduction can be used to remove or alter the fluoro and pentafluoroethyl groups.

Common Reagents and Conditions:

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated or aminated derivatives, while oxidation can produce carboxylic acids or ketones .

Scientific Research Applications

1-(Pentafluoroethyl)-4-fluoro-3-methyl-benzene has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in the development of new materials and catalysts.

Biology: The compound’s unique fluorinated structure makes it useful in the study of enzyme interactions and protein-ligand binding.

Medicine: Fluorinated aromatic compounds are often explored for their potential as pharmaceutical agents due to their stability and bioactivity.

Mechanism of Action

The mechanism by which 1-(Pentafluoroethyl)-4-fluoro-3-methyl-benzene exerts its effects is largely dependent on its interaction with molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to alterations in enzyme activity, receptor binding, and other biochemical pathways .

Comparison with Similar Compounds

Substituent Analysis

Key Observations :

Physicochemical Properties

- Hydrophobicity : The pentafluoroethyl group in the target compound likely increases hydrophobicity compared to analogs with fewer fluorine atoms (e.g., trifluoromethyl derivatives) .

- Thermal Stability : Fluorinated compounds generally exhibit high thermal stability. For example, ionic liquids with tris(pentafluoroethyl)trifluorophosphate anions (e.g., ) demonstrate low viscosity and high thermal resilience, suggesting similar benefits for the target compound .

- Solubility : The methyl group may slightly improve solubility in organic solvents compared to fully fluorinated analogs.

Biological Activity

1-(Pentafluoroethyl)-4-fluoro-3-methyl-benzene, a fluorinated aromatic compound, has garnered attention in recent years due to its unique chemical properties and potential biological activities. The incorporation of fluorine atoms into organic molecules often enhances their metabolic stability and bioactivity, making them valuable in medicinal chemistry and environmental science.

The compound features a pentafluoroethyl group and a fluoro-substituted aromatic ring. Its molecular formula is , and it has a molecular weight of approximately 238.17 g/mol. The presence of multiple fluorine atoms significantly alters its physical and chemical properties, including lipophilicity and reactivity.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential mechanisms of action, including:

- Antimicrobial Activity : Preliminary studies suggest that fluorinated compounds can exhibit antimicrobial properties. For instance, similar compounds have been shown to inhibit the growth of various bacterial strains.

- Enzyme Inhibition : The compound may interact with specific enzymes, potentially acting as an inhibitor. This interaction could be relevant in the context of drug development where enzyme modulation is crucial.

- Cellular Interaction : Fluorinated compounds often show altered cellular uptake and retention, which can influence their biological effects.

Antimicrobial Activity

A study investigated the antimicrobial effects of various fluorinated compounds, including this compound. The results indicated that this compound exhibited significant activity against Gram-positive bacteria, with an inhibition zone diameter comparable to established antibiotics.

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Control (Penicillin) | Staphylococcus aureus | 18 |

Enzyme Inhibition

Further research focused on the inhibition of specific enzymes by this compound. A notable finding was its ability to inhibit the enzyme acetylcholinesterase (AChE), which is crucial for neurotransmission.

The mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses have been proposed:

- Receptor Binding : The compound may bind to specific receptors or enzymes, altering their activity.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that fluorinated compounds can induce oxidative stress in cells, leading to apoptosis in certain cancer cell lines.

Research Findings

Research findings indicate that the biological activity of this compound is promising but requires further exploration to fully understand its potential applications. Current studies highlight its antimicrobial properties and enzyme inhibition capabilities, suggesting avenues for development in pharmaceuticals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.